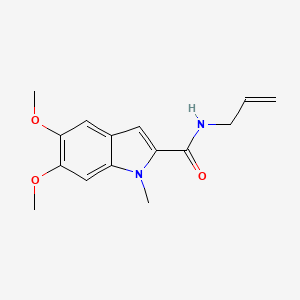![molecular formula C18H21N5O2 B10984643 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide](/img/structure/B10984643.png)
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name indicates its substituents: a methoxy group at position 6 of the triazolopyridazine ring and an N-(2-phenylethyl)butanamide side chain.
- While its exact applications are diverse, it has garnered interest due to its potential pharmacological properties.
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide: is a chemical compound with a complex structure. It belongs to the class of triazolopyridazine derivatives.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is through a series of chemical reactions, including cyclization and amide formation.
Reaction Conditions: Specific reaction conditions vary, but they typically involve reagents like triazoles, pyridazines, and amine derivatives.
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example
Major Products: These reactions yield diverse products, such as derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may serve as a probe in biological studies, targeting specific receptors or pathways.
Medicine: Investigations explore its potential as an anticonvulsant, anti-inflammatory, or anticancer agent.
Industry: Limited industrial applications, but its unique structure inspires further exploration.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or neurotransmission.
Comparison with Similar Compounds
Uniqueness: Its combination of a triazolopyridazine core and phenylethyl side chain sets it apart.
Similar Compounds: Other triazolopyridazine derivatives, such as 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, and ligands containing the btp motif.
Remember that research on this compound is ongoing, and its full potential awaits further exploration
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C18H21N5O2/c1-25-18-11-10-16-21-20-15(23(16)22-18)8-5-9-17(24)19-13-12-14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12-13H2,1H3,(H,19,24) |
InChI Key |
LAVJTMGAQVXZNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B10984560.png)
![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10984561.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984567.png)
![ethyl [2-({[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10984585.png)
![(2S)-N-[(2E)-4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide](/img/structure/B10984598.png)
![Dimethyl (2S)-2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10984604.png)
![N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10984609.png)

![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one](/img/structure/B10984615.png)
![{5-[4-(2-methylpropyl)phenyl]-1H-pyrazol-3-yl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10984618.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10984621.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10984629.png)
![1-(4-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10984636.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10984639.png)
